molecular formula C13H15N5O2 B11601587 4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11601587
M. Wt: 273.29 g/mol
InChI Key: AOIMSKIFEPUMBQ-VIZOYTHASA-N
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Description

4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of hydrazides with aldehydes or ketones. One common method is the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-amino-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H15N5O2/c1-8(2)10-5-3-9(4-6-10)7-15-16-13(19)11-12(14)18-20-17-11/h3-8H,1-2H3,(H2,14,18)(H,16,19)/b15-7+

InChI Key

AOIMSKIFEPUMBQ-VIZOYTHASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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